Totarol

概要

説明

Totarol is a naturally occurring diterpene that was first isolated from the heartwood of the Podocarpus totara tree, a conifer native to New Zealand . This compound is known for its potent antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of interest in various fields of research and industry .

準備方法

Totarol can be obtained through both natural extraction and synthetic methods. The natural extraction involves isolating the compound from the heartwood of Podocarpus totara using high-pressure carbon dioxide extraction, which is a sustainable and solvent-free method .

Synthetic routes for this compound involve the cyclization of modified polyenes. One method includes the aldol addition and subsequent dehydration of a diketon compound to form the tricyclic unsaturated compound . Another approach uses chemoenzymatic synthesis, starting from labdan-type diterpenes like sclareol .

化学反応の分析

Totarol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can be oxidized to form 8,11,13-totaratriene-12,13-diol using m-chlorobenzoyl peroxide . It can also be reduced to form derivatives with different biological activities. Common reagents used in these reactions include boron trifluoride-diethyl ether and lithium diisopropylamide . The major products formed from these reactions include various this compound derivatives, such as maytenoquinone and 6-deoxymaytenoquinone .

科学的研究の応用

Totarol has a wide range of scientific research applications:

作用機序

The primary mechanism of action of totarol involves the disruption of bacterial cell membranes. This compound alters the integrity and permeability of the cell membrane, leading to the leakage of cellular materials and ultimately bacterial cell death . This mechanism is particularly effective against Staphylococcus aureus, making this compound a promising antibacterial agent .

類似化合物との比較

Totarol is unique among diterpenes due to its potent antimicrobial properties and sustainable extraction methods. Similar compounds include ferruginol and abietane derivatives, which also exhibit antibacterial activity but differ in their chemical structures and specific biological activities . This compound outperforms many of these compounds in terms of antioxidant activity and targeted efficacy against pathogens .

生物活性

Totarol, a phenolic diterpene derived from the bark of the Podocarpus totara tree, has garnered attention for its diverse biological activities, particularly its antibacterial and anti-inflammatory properties. This article explores the current research findings on this compound's biological activity, including its mechanisms of action against various pathogens and potential therapeutic applications.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Research has demonstrated its effectiveness against strains of Staphylococcus aureus, including both penicillin-resistant and susceptible variants. The minimum inhibitory concentrations (MICs) for S. aureus range from 2 to 4 µg/ml, indicating potent bactericidal activity .

The antibacterial mechanism of this compound involves several pathways:

- Membrane Disruption : this compound alters the integrity and permeability of bacterial cell membranes, leading to leakage of cellular contents. This was confirmed through conductivity measurements and enzyme activity assays .

- Inhibition of Cytokinesis : this compound disrupts the assembly dynamics of FtsZ, a protein crucial for bacterial cell division. This inhibition prevents the formation of the Z-ring necessary for cytokinesis, thereby stalling bacterial growth .

- Metabolic Shutdown : In studies involving Bacillus subtilis, this compound was found to repress key metabolic dehydrogenases, effectively shutting down bacterial metabolism and leading to filamentation—an abnormal growth pattern where cells elongate without dividing .

Comparative Efficacy

A comparative analysis of this compound's antibacterial activity against other compounds reveals its unique potency:

| Bacteria | MIC (µg/ml) | Combination Effects |

|---|---|---|

| Staphylococcus aureus | 2–4 | Enhanced by anacardic acid (MBC 0.2) |

| Bacillus subtilis | Varies | Significant metabolic inhibition |

| Propionibacterium acnes | Not specified | High sensitivity noted |

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects. In vitro studies show that it can reduce pro-inflammatory cytokines such as IL-6 while promoting the secretion of anti-inflammatory cytokines like IL-10 in human monocytic THP-1 cells . This dual action suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent research highlights this compound's neuroprotective properties, particularly in models of ischemic stroke. It activates the Akt signaling pathway and induces heme oxygenase-1 (HO-1), both critical for neuronal survival under oxidative stress conditions. This suggests that this compound could be beneficial in developing treatments for neurological disorders .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of this compound's biological activities:

- A study investigating its effects on S. aureus virulence factors found that this compound could potentially reduce toxin production, which is crucial in managing infections caused by this pathogen .

- In animal models, this compound's ability to protect neurons during ischemic events indicates its therapeutic potential in stroke management .

特性

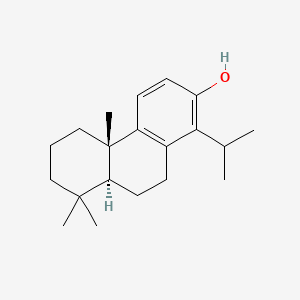

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDANDJSTYELM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047752 | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-15-9 | |

| Record name | (+)-Totarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Totarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOTAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。